molecular formula C10H19Cl2N5O B1383416 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride CAS No. 1803587-29-2

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride

Cat. No.: B1383416
CAS No.: 1803587-29-2
M. Wt: 296.19 g/mol
InChI Key: RRQMMUCHCMTUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C10H19Cl2N5O . It’s a research-use-only product .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecular weight is 296.20 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For instance, deprotonation of 2-(aminomethyl)benzimidazole dihydrochloride has been studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.20 . Unfortunately, other specific properties such as boiling point and storage conditions are not provided .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Şahin et al. (2014) focused on the synthesis and structural analysis of triazole compounds similar to the chemical . Their research utilized X-ray diffraction, IR, 1H NMR, and 13C NMR to analyze the molecular structures, revealing significant intermolecular hydrogen bonding patterns in these compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Novel Synthesis Methods

  • Research by Panchal and Patel (2011) detailed the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide, which shares a core structure with the chemical . This study demonstrates a methodology for creating various derivatives of 1,2,4-triazole, a key component in the target compound (Panchal & Patel, 2011).

Amino Acid Amide Derivatives Research

  • A 1982 study by Hirai et al. investigated amino acid amide derivatives of triazolylbenzophenones, which are structurally related to the target compound. This research found that certain derivatives exhibited significant central nervous system (CNS) activities, highlighting potential applications in neurological research (Hirai, Fujishita, Ishiba, Sugimoto, Matsutani, Tsukinoki, & Hirose, 1982).

Antifungal Activity Studies

Anticancer Properties Investigation

  • Ostapiuk et al. (2015) explored the anticancer properties of triazolylsulfanyl acetamides. Their research found that certain derivatives were active against various cancer lines, suggesting that triazole compounds could play a role in cancer research (Ostapiuk, Matiychuk, & Obushak, 2015).

Properties

IUPAC Name

2-[3-(aminomethyl)-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.2ClH/c1-2-15(8-3-4-8)10(16)6-14-7-12-9(5-11)13-14;;/h7-8H,2-6,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMMUCHCMTUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)CN2C=NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride
Reactant of Route 2
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride
Reactant of Route 3
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride
Reactant of Route 5
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride
Reactant of Route 6
2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride

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